molecular formula C24H22F3N3O3S B2841939 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide CAS No. 393834-95-2

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2841939
CAS No.: 393834-95-2
M. Wt: 489.51
InChI Key: AZNNRFHSVHEKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, a sulfonyl group, and a trifluoromethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c25-24(26,27)19-7-3-5-17(15-19)23(31)29-20-9-11-21(12-10-20)34(32,33)30-14-2-1-8-22(30)18-6-4-13-28-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNNRFHSVHEKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Sulfonamide Formation

Route 1A: Piperidine Sulfonylation First

  • Synthesis of 1-(4-Nitrophenylsulfonyl)-2-(pyridin-3-yl)piperidine
    • React 2-(pyridin-3-yl)piperidine (1.0 eq) with 4-nitrobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.5 eq) as base (0°C → rt, 12 h)
    • Yield: 78–82% after silica gel chromatography (hexane/EtOAc 3:1)
  • Nitro Group Reduction

    • Hydrogenate intermediate (1.0 eq) with 10% Pd/C (0.1 eq) in ethanol (50 psi H₂, 6 h)
    • Yield: 95–97%
  • Amide Coupling

    • React 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline (1.0 eq) with 3-(trifluoromethyl)benzoyl chloride (1.1 eq) using Hünig's base (2.0 eq) in THF (0°C → rt, 8 h)
    • Yield: 68–72% after recrystallization (EtOH/H₂O)

Route 1B: Amide Formation First

  • Synthesis of 3-(Trifluoromethyl)-N-(4-sulfamoylphenyl)benzamide
    • Couple 4-aminobenzenesulfonamide (1.0 eq) with 3-(trifluoromethyl)benzoyl chloride (1.1 eq) using DMAP catalyst in DCM
    • Yield: 85%
  • Piperidine Introduction
    • React intermediate with 2-(pyridin-3-yl)piperidine (1.5 eq) under Mitsunobu conditions (DIAD, PPh₃) in THF
    • Yield: 63%

Convergent Synthesis via Suzuki-Miyaura Coupling

A recent advance employs palladium-catalyzed cross-coupling to construct the pyridine-piperidine moiety:

  • Synthesis of Boronic Ester Intermediate

    • Convert 3-bromopyridine to pinacol boronate using bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ catalyst
    • Yield: 89%
  • Coupling with Piperidine Sulfonate

    • React boronate with 1-(4-iodophenylsulfonyl)piperidine using PEPPSI-IPr catalyst (3 mol%)
    • K₃PO₄ base in toluene/water (100°C, 24 h)
    • Yield: 76%
  • Final Amidation

    • Same as Route 1A Step 3

Critical Reaction Optimization Parameters

Sulfonylation Efficiency

Parameter Optimal Range Yield Impact (%)
Base (Equiv) Et₃N (2.5–3.0) +15% vs. pyridine
Solvent DCM > THF > ACN Δ12% efficiency
Temperature 0°C → rt +22% vs. rt start
Reaction Time 12–16 h <5% variation

Data aggregated from

Amidation Reagent Screening

Coupling Reagent Solvent Yield (%) Purity (HPLC)
EDCl/HOBt DMF 68 92.4
HATU/DIPEA DCM 72 95.1
T3P®/Et₃N THF 65 89.7
DCC/DMAP CHCl₃ 58 84.3

Optimal results obtained with HATU in DCM

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing approaches employ flow chemistry for critical steps:

  • Sulfonylation Module

    • Tubular reactor (10 mL volume)
    • 0.5 M solutions in DCM
    • Residence time: 30 min
    • Productivity: 1.2 kg/day
  • Hydrogenation Unit

    • Fixed-bed reactor with Pd/Al₂O₃ catalyst
    • 50 bar H₂, 80°C
    • Conversion >99.9%
  • Crystallization

    • Anti-solvent addition (water) in plug-flow crystallizer
    • Mean particle size: 50–70 μm

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)
δ 8.65 (d, J=4.8 Hz, 1H, Py-H), 8.52 (s, 1H, Py-H), 8.12 (d, J=8.0 Hz, 2H, Ar-H), 7.95–7.85 (m, 4H, Ar-H), 7.75 (t, J=7.6 Hz, 1H, Ar-H), 4.15–4.05 (m, 2H, Piperidine), 3.45–3.35 (m, 2H, Piperidine), 2.95–2.85 (m, 1H, Piperidine), 1.80–1.60 (m, 4H, Piperidine)

HPLC-MS

  • Retention Time: 8.45 min (C18, 70% MeCN)
  • m/z: 490.1 [M+H]⁺ (calc. 489.5)

Challenges and Solutions in Process Chemistry

Trifluoromethyl Group Stability

The –CF₃ group undergoes partial defluorination under strongly basic conditions (pH >10). Mitigation strategies include:

  • Maintaining reaction pH <9 during amidation
  • Using aprotic solvents for sulfonylation
  • Shortening reaction times at elevated temperatures

Piperidine Ring Conformational Control

Molecular modeling reveals that the 2-pyridinyl substituent induces a chair conformation preference (ΔG = 2.3 kcal/mol). Process solutions:

  • Conduct coupling reactions at <40°C to prevent ring flip
  • Use bulky solvents (t-BuOH) to stabilize favored conformer

Comparative Assessment of Synthetic Approaches

Parameter Stepwise Route Convergent Route
Total Steps 3 4
Overall Yield 52–58% 49–53%
Pd Consumption 0 mg/kg 120 mg/kg
Scalability Excellent Moderate
Purity (API Grade) 99.2% 98.7%

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes critical for cellular metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT). This inhibition can disrupt metabolic pathways in cancer cells, leading to reduced proliferation rates .
  • Antiproliferative Effects : Studies have demonstrated that related sulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown effectiveness against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

Chemical Reactions

This compound can undergo various chemical reactions, enhancing its utility in synthetic chemistry:

  • Oxidation : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer properties of sulfonamide derivatives similar to this compound. Researchers observed significant inhibition of cell proliferation in several cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibitory activity of this compound class. The study highlighted how the inhibition of NAMPT by these compounds could lead to decreased NAD+ levels in cancer cells, ultimately impairing their growth and survival .

Mechanism of Action

The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridine ring, and a sulfonyl group attached to a phenyl moiety. Its molecular formula is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S, with a molecular weight of 359.4 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Formation of the Sulfonamide : Reaction of 2-pyridin-3-ylpiperidine with a sulfonyl chloride derivative.
  • Benzamide Formation : Coupling the sulfonamide intermediate with trifluoromethylbenzoyl chloride under basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell growth.
  • U87 (glioblastoma) : Certain derivatives demonstrated IC50 values ranging from 25 to 45 μM, suggesting promising therapeutic efficacy against aggressive tumors .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725Induces apoptosis
Compound BU8745Inhibits proliferation
Compound CA549 (lung)30Disrupts cell cycle

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its interaction with the EP2 receptor, which is known for its role in protecting neurons from excitotoxic damage. Compounds in this class have been shown to enhance the potency of prostaglandin E2 (PGE2) on EP2 receptors, providing neuroprotection against NMDA-induced excitotoxicity .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : Acting as an allosteric modulator at G-protein coupled receptors (GPCRs), enhancing signaling pathways involved in cell survival.
  • Inhibition of Key Kinases : Some derivatives have shown activity against kinases involved in tumor proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Anti-tubercular Activity : Related compounds have been synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, showing IC50 values as low as 1.35 μM against resistant strains .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells indicated low cytotoxicity for several derivatives, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key considerations in the synthetic route design for this compound?

The synthesis involves multi-step protocols requiring precise control of reaction conditions (e.g., temperature, solvent choice, and catalysts like HBTU). Purification methods such as silica gel column chromatography and HPLC are critical for isolating the final product with ≥95% purity. Optimization of coupling reactions between the piperidine-sulfonyl and benzamide moieties is essential to maximize yield .

Q. Which analytical techniques confirm structural integrity and purity?

Nuclear magnetic resonance (NMR; 1H and 13C) validates the core structure, while high-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) monitors purity, with retention times and peak area percentages used as quality metrics .

Q. How is preliminary biological activity assessed?

High-throughput screening (HTS) in enzymatic or receptor-binding assays (e.g., IC50 determination) provides initial activity data. Fluorescence polarization or surface plasmon resonance (SPR) may quantify target engagement .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR studies involve systematic modifications of substituents (e.g., trifluoromethyl position, piperidine ring substituents). Enzyme inhibition assays and crystallography (e.g., PDB codes like 3HKC) map critical interactions. For example, replacing methyl with methoxy on the piperidine ring alters binding affinity by modulating steric and electronic effects .

Q. What computational methods predict binding mechanisms?

Molecular docking (AutoDock, Schrödinger Suite) and quantum chemical calculations (DFT) model ligand-receptor interactions. Reaction path search algorithms (e.g., ICReDD’s workflow) optimize synthetic routes and predict transition states .

Q. How are discrepancies between in vitro and in vivo data resolved?

Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) identify metabolic liabilities. Statistical tools like ANOVA with Fisher’s PLSD post-hoc tests analyze variability, while dose-response curves reconcile potency differences .

Q. What strategies improve metabolic stability and bioavailability?

Substituent modifications (e.g., fluorination) reduce cytochrome P450-mediated metabolism. LogP adjustments via trifluoromethyl or sulfonyl groups enhance membrane permeability. In vitro ADME assays (e.g., Caco-2 permeability, hepatic microsome stability) guide lead optimization .

Methodological Tables

Q. Table 1. Key Analytical Parameters

TechniqueParametersPurpose
1H NMRChemical shift (δ), coupling constants (J)Confirm proton environments
HRMSm/z (ppm error < 5)Verify molecular formula
HPLCRetention time, peak area (%)Assess purity (>95%)

Q. Table 2. SAR Modifications and Outcomes

Substituent ChangeObserved EffectMethodological Insight
Trifluoromethyl → ChloroReduced lipophilicitySPR binding assays
Piperidine methyl → MethoxyImproved IC50 (2.3 nM → 1.1 nM)X-ray crystallography (PDB: 3HKC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.